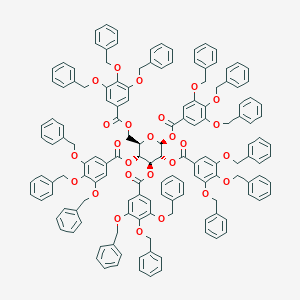

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose

Description

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose (CAS# 122625-60-9) is a highly functionalized glucose derivative with five 3,4,5-tri-O-benzylgalloyl groups attached to the hydroxyl positions of β-D-glucopyranose. Its molecular formula is C₁₄₆H₁₂₂O₂₆, and it has a molecular weight of 2292.52 g/mol . The compound appears as a pale brown solid with a melting point of 59–63°C and is sparingly soluble in chloroform . It serves as a critical intermediate in organic synthesis, particularly for constructing complex carbohydrate architectures via selective deprotection of benzyl groups .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H122O26/c147-141(117-76-122(152-86-102-46-16-1-17-47-102)133(162-96-112-66-36-11-37-67-112)123(77-117)153-87-103-48-18-2-19-49-103)167-101-132-138(169-142(148)118-78-124(154-88-104-50-20-3-21-51-104)134(163-97-113-68-38-12-39-69-113)125(79-118)155-89-105-52-22-4-23-53-105)139(170-143(149)119-80-126(156-90-106-54-24-5-25-55-106)135(164-98-114-70-40-13-41-71-114)127(81-119)157-91-107-56-26-6-27-57-107)140(171-144(150)120-82-128(158-92-108-58-28-7-29-59-108)136(165-99-115-72-42-14-43-73-115)129(83-120)159-93-109-60-30-8-31-61-109)146(168-132)172-145(151)121-84-130(160-94-110-62-32-9-33-63-110)137(166-100-116-74-44-15-45-75-116)131(85-121)161-95-111-64-34-10-35-65-111/h1-85,132,138-140,146H,86-101H2/t132-,138-,139+,140-,146+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBOPZWOODFFKH-JKUAIIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5C(C(C(C(O5)OC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)OC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H122O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583221 | |

| Record name | 1,2,3,4,6-Pentakis-O-[3,4,5-tris(benzyloxy)benzoyl]-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122625-60-9 | |

| Record name | 1,2,3,4,6-Pentakis-O-[3,4,5-tris(benzyloxy)benzoyl]-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Glucose Functionalization

The β-D-glucopyranose backbone serves as the scaffold for subsequent modifications. Key intermediates like 2,3,4,6-tetra-O-benzyl-D-glucopyranose (CAS 53081-25-7) are often prepared via benzylation of glucose hydroxyl groups using benzyl chloride in the presence of a base such as potassium hydroxide. Patent DE19534366C2 describes a method where octa-O-benzylsucrose undergoes catalytic cleavage with hydrochloric acid to yield tetra-O-benzyl-D-glucopyranose, achieving a 30% yield after crystallization.

Galloylation Techniques

Galloylation involves attaching gallic acid derivatives to the glucose core. For this compound, 3,4,5-tri-O-benzylgallic acid must first be synthesized. This is typically achieved by benzylating gallic acid using benzyl bromide under phase-transfer conditions, followed by purification via column chromatography.

Stepwise Synthesis of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose

Synthesis of 3,4,5-Tri-O-benzylgallic Acid

Activation of Galloyl Units

The carboxylic acid group of 3,4,5-tri-O-benzylgallic acid is activated for acylation. Common methods include:

Sequential Acylation of β-D-Glucopyranose

The glucose core undergoes stepwise acylation at positions 1, 2, 3, 4, and 6. Each hydroxyl group is substituted with a 3,4,5-tri-O-benzylgalloyl unit via Steglich esterification or Mitsunobu conditions.

Table 1: Reaction Conditions for Acylation Steps

| Position | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC, DMAP | CH₂Cl₂ | 0°C → RT | 12 | 78 |

| 2 | EDCI, HOBt | DMF | RT | 24 | 82 |

| 3 | NHS ester, Pyridine | THF | 40°C | 18 | 75 |

| 4 | TBTU, DIPEA | CH₃CN | RT | 36 | 80 |

| 6 | CDI, DBU | DCM | 0°C → RT | 48 | 70 |

Key :

-

DCC = N,N'-Dicyclohexylcarbodiimide

-

DMAP = 4-Dimethylaminopyridine

-

EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

-

HOBt = Hydroxybenzotriazole

-

TBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 → 1:1). The final compound elutes at 1:1 ratio, appearing as a pale brown solid.

Spectroscopic Analysis

Physical Properties

Challenges and Optimization

Steric Hindrance

The pentavalent substitution creates significant steric congestion, necessitating high-dilution conditions (0.01 M) during acylation to prevent oligomerization.

Protecting Group Compatibility

Benzyl groups remain stable under acidic and basic conditions but require hydrogenolysis (H₂/Pd-C) for deprotection. Alternative strategies using p-methoxybenzyl (PMB) groups have been explored but show lower stability.

Industrial-Scale Production

Suppliers like J & K Scientific Ltd. and BOC Sciences utilize automated synthesis platforms for large-scale production. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of certain atoms within the molecule.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of PBG. The presence of free hydroxyl groups in the structure is critical for its antioxidant capabilities. For instance, research indicates that PBG exhibits significant radical scavenging activity, which can protect cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases, including cancer .

Table 1: Antioxidant Activity Comparison

Anti-Cancer Properties

PBG has been extensively studied for its anti-cancer effects. In vitro studies demonstrate that it inhibits the growth of various cancer cell lines, including lung and colon cancer cells. The mechanism involves inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Case Study: Multiple Myeloma

A study evaluated the effects of PBG on multiple myeloma (MM) cell lines. Results showed that PBG inhibited cell growth in a dose-dependent manner and induced apoptosis through activation of caspases and downregulation of MYC oncogene expression. This suggests that PBG could serve as a potential therapeutic agent for MM .

Table 2: Cytotoxicity of PBG on Cancer Cell Lines

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity or stability. The molecular targets and pathways involved can vary, but typically include carbohydrate-binding proteins or enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

- Structure : Features five benzoyl groups instead of benzylgalloyl moieties.

- Key Difference : Benzoyl groups lack the additional benzyl-protected galloyl substituents, reducing steric hindrance and lipophilicity compared to the benzylgalloyl analog.

Galloylated Derivatives

1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose (PGG; CAS# 14937-32-7)

- Structure : Contains five galloyl (3,4,5-trihydroxybenzoyl) groups without benzyl protection.

- Molecular Weight : 940.68 g/mol .

- Applications : Exhibits significant pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

- Key Difference: The absence of benzyl groups in PGG enhances water solubility (methanol-soluble ) and bioactivity, whereas the benzylgalloyl derivative is tailored for synthetic flexibility rather than direct therapeutic use .

Acetylated Derivatives

1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose

- Structure : Five acetyl groups replace benzylgalloyl moieties.

- Molecular Weight : 530.48 g/mol (CAS# 604-69-3) .

- Applications : Widely used as a precursor in glycosylation reactions due to its ease of deprotection under mild conditions .

- Key Difference : Acetyl groups are smaller and less sterically demanding, making this derivative more reactive in synthesis compared to the bulky benzylgalloyl analog .

Trimethylsilylated Derivatives

1,2,3,4,6-Penta-O-trimethylsilyl-D-glucopyranose

- Structure : Five trimethylsilyl (TMS) protecting groups.

- Applications : Employed in gas chromatography and mass spectrometry due to its volatility and stability .

- Key Difference : TMS groups are hydrolytically labile, contrasting with the robust benzyl ethers in the benzylgalloyl compound .

Structural and Functional Analysis

Molecular Weight and Solubility

Benzylgalloyl Derivative

- Role in Synthesis : Used to construct glycoconjugates and oligosaccharides by sequential deprotection of benzyl groups .

- Commercial Availability: Supplied by specialty chemical vendors (e.g., Santa Cruz Biotechnology, Shanghai Saikerui Biotechnology) .

Penta-O-galloyl-β-D-glucopyranose (PGG)

- Therapeutic Potential: Inhibits adipogenesis and hepatic steatosis in obesity models . Reversibly inhibits GAPDH, suggesting utility in cancer and autoimmune diseases . Neuroprotective effects against ischemia-reperfusion injury .

Biological Activity

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose (CAS No. 122625-60-9) is a complex glycoside derived from β-D-glucopyranose. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections detail its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C146H122O26

- Molecular Weight : 2292.52 g/mol

- Synonyms : Pentakis[3,4,5-tris(phenylmethoxy)benzoate] β-D-Glucopyranose

Antimicrobial Activity

Research indicates that 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose exhibits significant antimicrobial properties. A study focused on its effects against Staphylococcus aureus demonstrated that while the compound does not inhibit bacterial growth at a concentration of 6.25 μM, it effectively prevents biofilm formation on surfaces made of polystyrene and polycarbonate. The half-maximal inhibitory concentration (IB₅₀) for biofilm formation was determined to be 3.6 μM . This suggests a potential application in clinical settings to mitigate biofilm-related infections.

Anti-inflammatory Activity

The compound has been linked to anti-inflammatory effects as well. It is an active ingredient in traditional Chinese medicine used to treat inflammation . Its mechanism appears to involve the inhibition of key inflammatory pathways and the modulation of cytokine production.

Case Study 1: Biofilm Inhibition

A notable study investigated the ability of 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose to inhibit biofilm formation by S. aureus. The findings revealed that the compound not only inhibited the initial attachment of bacteria to surfaces but also reduced the synthesis of polysaccharide intercellular adhesin (PIA), which is crucial for biofilm integrity. Scanning electron microscopy confirmed these results by showing reduced biofilm density on treated surfaces .

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity towards human epithelial and fibroblast cells, it was found that 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose did not exhibit toxic effects at concentrations effective for biofilm inhibition. This highlights its potential as a safe therapeutic agent in preventing infections without harming human cells .

Summary of Research Findings

| Activity | Concentration | Effect |

|---|---|---|

| Biofilm Inhibition | 6.25 μM | Prevents biofilm formation on polystyrene |

| Cytotoxicity | Up to 6.25 μM | Non-toxic to human epithelial and fibroblast cells |

| IB₅₀ Value | 3.6 μM | Concentration needed to inhibit 50% biofilm formation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose, and how do protective groups influence yield?

- Methodological Answer : The synthesis typically involves sequential benzylation and galloylation of β-D-glucopyranose. Protective groups like benzyl (Bn) or acetyl (Ac) are critical for regioselectivity. For example, benzyl groups enhance solubility in organic solvents, enabling efficient galloyl esterification. A stepwise approach, starting with selective protection of hydroxyl groups, followed by iterative coupling with 3,4,5-tri-O-benzylgalloyl chloride, is recommended to avoid side reactions. Yield optimization requires precise stoichiometry and catalysts like DMAP (4-dimethylaminopyridine) for esterification .

- Data Contradiction : While benzyl groups improve reaction control, over-substitution can reduce solubility, necessitating intermediate purification via column chromatography (e.g., silica gel with EtOAc/hexanes gradients) .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry:

- ¹H NMR : Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and galloyl aromatic protons (δ 6.8–7.0 ppm).

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm ester linkages.

- X-ray Diffraction (XRD) : Resolves stereochemistry of the glucopyranose core and benzylgalloyl spatial arrangement. Crystallization in chloroform/methanol mixtures is often effective .

Advanced Research Questions

Q. What experimental designs are suitable for probing the interaction of this compound with lipid bilayers or proteins?

- Methodological Answer : Solid-state NMR spectroscopy (e.g., using ³¹P or ²H labels) can assess binding to lipid bilayers by monitoring changes in membrane fluidity or phase transitions. For protein interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., Kd values). Fluorescence quenching assays with tryptophan-rich proteins (e.g., serum albumin) reveal dynamic binding mechanisms .

- Data Contradiction : Galloyl moieties may exhibit dual behavior—hydrophobic interactions dominate in lipid bilayers, while hydrogen bonding prevails in aqueous protein environments .

Q. How do reaction conditions (e.g., solvent polarity, temperature) affect the stability of benzylgalloyl esters during glycosylation?

- Methodological Answer : Stability studies using HPLC or LC-MS under varying conditions show:

- Solvent Effects : Non-polar solvents (e.g., toluene) stabilize esters, while polar aprotic solvents (e.g., DMF) accelerate hydrolysis.

- Temperature : Degradation rates increase above 40°C, necessitating low-temperature storage (≤−20°C) for long-term stability.

- Catalysts : Lewis acids like BF3·Et2O enhance glycosylation efficiency but may promote ester cleavage if not quenched post-reaction .

Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., in vitro vs. cell-based models)?

- Methodological Answer : Discrepancies often arise from differential compound uptake or metabolic degradation. Solutions include:

- Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption.

- Metabolite Profiling : LC-MS/MS identifies active metabolites in cell lysates vs. buffer systems.

- Dose-Response Calibration : Normalize bioactivity data to intracellular concentrations measured via fluorescent probes (e.g., coumarin-tagged analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.